ML67-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

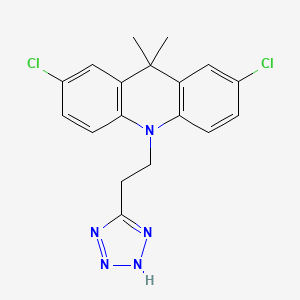

IUPAC Name |

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPMJOXQJUGJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML67-33 on TREK Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule ML67-33 activates specific members of the two-pore domain potassium (K2P) channel family, with a focus on the TREK subfamily. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug discovery.

Core Mechanism of Action: Direct Activation of the C-Type Gate

This compound is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] Its mechanism of action is distinguished by its direct interaction with the channel protein, independent of cytosolic signaling molecules.[1] Biophysical studies have demonstrated that this compound acts on the extracellular side of the channel, targeting the C-type selectivity filter gate.[1] This gate is a critical component of the channel's core machinery, responsible for controlling ion flow in response to a variety of physiological stimuli such as temperature, mechanical force, and pH.[1]

The activation of TREK-1 by this compound in excised membrane patches confirms that its action does not rely on intracellular components or trafficking modifications.[1] Furthermore, manipulations that stabilize the C-type gate, such as high extracellular potassium concentrations or specific mutations in the P1 pore helix (G137I) and M4 transmembrane helix (W275S), diminish or abolish the activating effect of this compound.[1] Conversely, uncoupling the C-terminal domain, a region crucial for the action of other modulators like arachidonic acid and fluoxetine, does not impact the channel's sensitivity to this compound.[1] This body of evidence strongly supports a model where this compound directly modulates the extracellular C-type gate, representing a novel mechanism for K2P channel activation.[1]

Quantitative Data: Potency and Selectivity of this compound

The following table summarizes the quantitative data regarding the potency of this compound on various K2P channels, as determined by electrophysiological recordings in different expression systems.

| Channel | Expression System | EC50 (μM) | Reference |

| TREK-1 (K2P2.1) | Xenopus oocytes | 36.3 ± 1.0 | [1] |

| TREK-1 (K2P2.1) | HEK293 cells | 9.7 | [5][6] |

| TREK-1 (K2P2.1) W275S | Xenopus oocytes | 21.8 ± 1.3 | [5] |

| TREK-1 (K2P2.1)-3G | Xenopus oocytes | 49.4 ± 1.1 | [5] |

| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 ± 1.4 | [1][2][3][4] |

| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 ± 1.2 | [1][2][3][4] |

This compound exhibits selectivity for the TREK subfamily of K2P channels. It has been shown to be ineffective against more distantly related K2P channels such as TASK-1 (K2P3.1), TASK-2 (K2P5.1), TASK-3 (K2P9.1), and TRESK (K2P18.1), as well as the voltage-gated channel Kv7.2 (KCNQ2).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Yeast-Based High-Throughput Screening

The initial discovery of this compound's precursor was facilitated by a novel yeast-based high-throughput screen designed to identify modulators of K2P channels. This method circumvents the challenges associated with electrophysiology-based screening for "leak" channels.

-

Principle: A yeast strain deficient in endogenous potassium uptake systems is engineered to express the mammalian K2P channel of interest (e.g., TREK-1). The survival and growth of this yeast strain in a low-potassium medium become dependent on the function of the expressed K2P channel. Activators of the channel will enhance potassium influx and promote growth, while inhibitors will suppress it.

-

Yeast Strain: A strain of Saccharomyces cerevisiae lacking its primary potassium transporters (e.g., Trk1 and Trk2) is used.

-

Expression Vector: The K2P channel cDNA is cloned into a yeast expression vector under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter).

-

Screening Procedure:

-

The engineered yeast is grown in a liquid medium containing a low concentration of potassium.

-

A library of small molecules is added to individual wells of a multi-well plate.

-

Yeast growth is monitored over time by measuring the optical density at 600 nm (OD600).

-

Compounds that significantly increase the growth rate are identified as potential activators.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust technique for studying the properties of ion channels expressed in the large oocytes of the African clawed frog, Xenopus laevis.

-

Oocyte Preparation:

-

Oocytes are surgically harvested and defolliculated.

-

cRNA encoding the K2P channel of interest is injected into the oocytes.

-

Oocytes are incubated for 2-7 days to allow for channel expression.

-

-

Recording Solutions:

-

External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH. For studying the effect of extracellular potassium, the concentration of KCl is varied.

-

-

Electrophysiology:

-

An oocyte is placed in a recording chamber and perfused with the external solution.

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped to a holding potential, typically -80 mV.

-

Voltage ramps (e.g., from -150 mV to +50 mV) are applied to elicit channel currents.

-

This compound is applied via the perfusion system at various concentrations to determine its effect on the channel currents and to construct dose-response curves.

-

Whole-Cell Patch Clamp in HEK293T Cells

The whole-cell patch-clamp technique allows for the recording of currents from the entire membrane of a smaller mammalian cell, providing a more native cellular environment for studying channel function.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293T (HEK293T) cells are cultured in standard media (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells are transiently transfected with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Recording Solutions:

-

External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.

-

-

Electrophysiology:

-

A glass micropipette with a fine tip is filled with the internal solution and brought into contact with the membrane of a transfected cell.

-

A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing electrical access to the cell's interior.

-

The membrane potential is clamped at a holding potential (e.g., -40 mV).

-

Voltage ramps are applied to measure the whole-cell currents.

-

This compound is applied to the bath solution to assess its effect on the channel.

-

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

ML67-33: A Potent and Selective Activator of K2P Potassium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel family, demonstrating selectivity for the thermo- and mechano-sensitive TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. Specifically, this compound has been shown to activate K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals working on ion channel modulation and related therapeutic areas.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and are implicated in a variety of physiological processes, including pain perception, anesthesia, and mood regulation.[1] The development of specific pharmacological agents targeting these channels has been a significant challenge. This compound, a dihydroacridine analogue, emerged from a high-throughput functional screen as a potent activator of a specific subset of K2P channels.[1] Its ability to selectively modulate TREK-1, TREK-2, and TRAAK channels makes it a valuable tool for studying the physiological roles of these channels and a potential starting point for the development of novel therapeutics.

Mechanism of Action

Biophysical studies have revealed that this compound directly targets the K2P channel.[1] Unlike modulators that act through intracellular signaling cascades, this compound's effects are observed in excised membrane patches, indicating a direct interaction with the channel protein or the surrounding lipid membrane.[1] The primary mechanism of action for this compound is the activation of the extracellular selectivity filter-based "C-type" gate, which is a core gating apparatus for K2P channels.[1] This direct action on the channel's gating machinery leads to an increase in potassium currents.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on K2P channels.

Quantitative Data

The potency of this compound has been quantified across different K2P channel subtypes and expression systems. The half-maximal effective concentrations (EC50) are summarized in the table below.

| Channel | Expression System | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [2] |

| K2P2.1 (TREK-1) | Xenopus oocytes | 36.3 | [3][4] |

| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | [3][4] |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [2] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [2] |

| K2P2.1 (TREK-1) W275S | Not Specified | 21.8 ± 1.3 | [3] |

| K2P2.1 (TREK-1)-3G | Not Specified | 49.4 ± 1.1 | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize this compound as a K2P channel activator.

Yeast-Based High-Throughput Screening

This assay allows for the rapid screening of large compound libraries to identify modulators of K2P channels based on a simple growth readout.

Experimental Workflow Diagram

References

- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Discovery of ML67-33: A High-Throughput Yeast-Based Approach

An In-depth Technical Guide to the Discovery and Synthesis of ML67-33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a selective activator of the two-pore domain potassium (K2P) channels. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

This compound was identified through a high-throughput functional screen designed to discover modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a yeast-based assay, a powerful tool for studying ion channel function, which circumvents the challenges associated with electrophysiology-based high-throughput screening of "leak" potassium channels.[2]

The screening process involved a library of 106,281 small molecules and identified several novel inhibitors and activators of K2P2.1.[2] this compound emerged from a chemical optimization program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1] The development of this compound, a dihydroacridine analogue, represented a significant advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]

Experimental Workflow for Discovery

The discovery of this compound followed a multi-step process, beginning with a primary screen and progressing through to detailed electrophysiological characterization.

Synthesis of this compound

This compound is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step protocol from the supporting information is not publicly available in the immediate search results, the synthesis of related acridine and tetrazole compounds suggests a multi-step process. The general approach likely involves the formation of the dihydroacridine core followed by alkylation to introduce the tetrazolylethyl side chain.

Key Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 374.27 g/mol |

| Molecular Formula | C₁₈H₁₇Cl₂N₅ |

| CAS Number | 1443290-89-8 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

This compound is a selective activator of the temperature- and mechano-sensitive K2P channels.[1] Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Biophysical studies have shown that this compound acts directly on the channel.[1] It increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels.[1] This direct action on the channel's gate distinguishes its mechanism from other modulators that may act through intracellular signaling pathways or by altering the lipid bilayer.

Direct Gating Mechanism of this compound

The signaling pathway for this compound's action is a direct interaction with the K2P channel, rather than a complex intracellular cascade.

Quantitative Data

The potency of this compound has been quantified across different K2P channel subtypes using electrophysiological methods.

Table 1: EC₅₀ Values of this compound for K2P Channels

| Channel Subtype | Expression System | EC₅₀ (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [2] |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [2] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [2] |

| K2P2.1 (TREK-1) | HEK293T cells | 9.7 ± 1.2 |

This compound shows no significant activity on more distantly related K2P channels such as K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]

Detailed Experimental Protocols

The discovery and characterization of this compound relied on several key experimental techniques.

Yeast-Based High-Throughput Screening

This assay is based on the ability of a functional K+ channel to rescue the growth of a yeast strain deficient in endogenous K+ uptake transporters when grown on a medium with low potassium concentration.

-

Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which lacks the endogenous K+ transporters TRK1 and TRK2.

-

Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as pYES2-MET25.

-

Screening Procedure:

-

Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.

-

Plate the transformed yeast in 384-well plates containing low-potassium medium.

-

Add small molecules from the chemical library to each well.

-

Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are considered potential modulators of K2P2.1.

-

A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the effect of the compounds on yeast growth.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

TEVC is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of Xenopus oocytes.

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject cRNA encoding the desired K2P channel into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Recording Procedure:

-

Place an oocyte in a recording chamber perfused with a recording solution (e.g., containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Perfuse the oocyte with solutions containing different concentrations of this compound to determine the dose-response relationship.

-

Whole-Cell Patch Clamp in HEK293T Cells

This technique allows for the recording of ion channel currents from a single mammalian cell.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in standard growth medium.

-

Transfect the cells with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single transfected cell.

-

Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Clamp the cell's membrane potential and apply voltage protocols to record channel activity.

-

Apply this compound to the bath solution to study its effect on the channel currents.

-

Structure-Activity Relationship (SAR)

The development of this compound from the initial hit ML67 involved systematic chemical modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature for the activity of this compound. The two chlorine atoms on the acridine ring and the tetrazolylethyl group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR studies that led to this compound demonstrated that modifications to the core structure and the side chain could significantly impact the compound's activity and selectivity for different K2P channel subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the development of even more potent and selective K2P channel modulators.

References

ML67-33: A Technical Guide for Researchers

An In-depth Examination of the K2P Channel Activator ML67-33 (CAS Number: 1443290-89-8)

This technical guide provides a comprehensive overview of this compound, a small molecule activator of the two-pore domain potassium (K2P) channel family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Chemical and Molecular Properties

This compound is a dihydroacridine analogue with the following molecular characteristics:

-

Synonyms: 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine[1]

Mechanism of Action

This compound is a potent and selective activator of specific members of the K2P potassium channel family.[2] Its primary targets are the temperature- and mechano-sensitive channels:

-

K2P2.1 (TREK-1)

-

K2P10.1 (TREK-2)

-

K2P4.1 (TRAAK) [2]

The compound exerts its effect by directly acting on the C-type gate, which is a core component of the channel's gating apparatus located at the extracellular selectivity filter.[4] This direct activation leads to an increase in potassium channel currents, effectively hyperpolarizing the cell membrane and reducing cellular excitability.[2][4] This mechanism is considered novel and distinct from other known K2P channel modulators.[4]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound on its target K2P channels, as determined in various experimental systems.

| Target Channel | Experimental System | Parameter | Value | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | EC50 | 21.8 - 29.4 µM | [2] |

| K2P2.1 (TREK-1) | HEK-293T cells | EC50 | 9.7 ± 1.2 µM | [4] |

| K2P10.1 (TREK-2) | Xenopus oocytes | EC50 | 30.2 µM | [2] |

| K2P4.1 (TRAAK) | Xenopus oocytes | EC50 | 27.3 µM | [2] |

| K2P2.1 (TREK-1) | HEK cells | Fold Activation | ~5-fold | [5] |

| K2P4.1 (TRAAK) | HEK cells | Fold Activation | ~12-fold | [5] |

Signaling Pathway and Experimental Workflow

The interaction of this compound with K2P channels is a direct activation process. The following diagram illustrates this straightforward mechanism.

Caption: Direct activation of K2P channels by this compound.

The experimental workflow to characterize the effect of this compound on K2P channels typically involves heterologous expression of the channel in a suitable system followed by electrophysiological recording.

Caption: Workflow for characterizing this compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the activity of ion channels expressed in the large membrane of Xenopus laevis oocytes.

1. Oocyte Preparation and Channel Expression:

- Harvest oocytes from a female Xenopus laevis frog.

- Treat with collagenase to defolliculate the oocytes.

- Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK).

- Incubate the injected oocytes for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

- Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).

- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

- Clamp the membrane potential to a holding potential, typically -80 mV.

- Apply voltage steps or ramps to elicit channel currents.

- Record baseline currents in the absence of the compound.

3. Compound Application and Data Acquisition:

- Prepare stock solutions of this compound in a suitable solvent like DMSO.

- Dilute the stock solution to the desired final concentrations in the bathing solution.

- Perfuse the recording chamber with the this compound containing solution.

- Record the changes in channel current in the presence of different concentrations of this compound.

- Perform a washout by perfusing with the control bathing solution to assess the reversibility of the compound's effect.

4. Data Analysis:

- Measure the peak or steady-state current at each voltage step or at a specific point in the voltage ramp.

- Normalize the current in the presence of this compound to the baseline current.

- Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.

- Fit the dose-response curve with the Hill equation to determine the EC50 value.

Whole-Cell Patch-Clamp Recording in HEK-293T Cells

This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.

1. Cell Culture and Transfection:

- Culture HEK-293T cells in appropriate media (e.g., DMEM with 10% FBS).

- Plate the cells onto glass coverslips 24-48 hours before the experiment.

- Transfect the cells with a plasmid containing the cDNA for the K2P channel of interest and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Electrophysiological Recording:

- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

- Perfuse the chamber with an extracellular solution.

- Pull glass micropipettes and fill them with an intracellular solution.

- Approach a single, fluorescently labeled cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

- Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols.

3. Compound Application and Data Acquisition:

- Dissolve this compound in the extracellular solution at various concentrations.

- Apply the different concentrations of this compound to the recorded cell using a perfusion system.

- Record the resulting changes in the whole-cell current.

4. Data Analysis:

- Measure the current amplitude in response to voltage steps or ramps before and after the application of this compound.

- Construct a dose-response curve by plotting the increase in current against the concentration of this compound.

- Determine the EC50 from the fitted dose-response curve.

References

- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 2. multichannelsystems.com [multichannelsystems.com]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Convergence of Multiple Stimuli to a Single Gate in TREK1 and TRAAK Potassium Channels [frontiersin.org]

Solubility and Stability of ML67-33 in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the K2P potassium channel activator, ML67-33, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective use and storage of this compound.

Core Concepts: Solubility and Stability of this compound

This compound is a selective activator of the two-pore domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] Understanding its solubility and stability in DMSO is critical for ensuring the accuracy and reproducibility of experimental results.

Solubility of this compound in DMSO

The solubility of a compound in a specific solvent is a fundamental physical property that dictates its utility in various experimental settings. For this compound, DMSO is a commonly used solvent for creating stock solutions.

Quantitative Solubility Data

The available data indicates that this compound is highly soluble in DMSO.

| Parameter | Value | Source |

| Molar Solubility | Soluble to 100 mM | [1] |

| Mass Concentration | 37.43 mg/mL | |

| Molecular Weight | 374.27 g/mol | [1] |

| Formula | C₁₈H₁₇Cl₂N₅ | [1] |

Stability of this compound in DMSO

General Considerations for Stability in DMSO:

-

Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds.

-

Temperature: Storing DMSO stock solutions at low temperatures (-20°C or -80°C) is generally recommended to slow down potential degradation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is advisable to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.

-

Light Exposure: Light-sensitive compounds should be stored in amber vials to prevent photodegradation.

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and assessing the stability of this compound in DMSO.

Protocol for Determining Solubility

This protocol describes a method for determining the maximum solubility of this compound in DMSO.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Serial Dilution: Prepare a series of dilutions of the supernatant with DMSO.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration of the original, undiluted supernatant to establish the maximum solubility.

Protocol for Assessing Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time and under different storage conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Aliquoting: Dispense the stock solution into multiple small-volume, amber vials to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the aliquots under various conditions, such as -20°C, 4°C, and room temperature.

-

Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated LC-MS method to determine the initial concentration and purity.

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition and analyze it by LC-MS.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at time zero to calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.

Signaling Pathway of this compound

This compound functions as an activator of TREK-1, TREK-2, and TRAAK potassium channels.[1] Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization generally leads to a decrease in cellular excitability.

The downstream effects of TREK-1 activation have been implicated in various cellular processes, including the modulation of inflammatory responses. For instance, activation of TREK-1 has been shown to influence the NF-κB1 and RIG-1 signaling cascades, which are involved in the inflammatory response to viral infections.[2][3]

This guide provides foundational information on the solubility and stability of this compound in DMSO. For critical applications, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

References

ML67-33: A Technical Guide for Studying Mechanosensitive K2P Channels

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML67-33, a small molecule activator of the two-pore domain potassium (K2P) channels, specifically the mechanosensitive TREK and TRAAK subfamilies. It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the physiological roles of these channels and to explore their therapeutic potential.

Introduction to this compound and Mechanosensitive Channels

Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in processes such as touch, hearing, proprioception, and cellular volume regulation. The K2P family of potassium channels, particularly the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subtypes, are well-established as polymodal channels that respond to both mechanical stimuli (such as membrane stretch) and temperature.[1][2] These channels contribute to the "leak" potassium currents that stabilize the resting membrane potential, thereby controlling cellular excitability.

This compound is a dihydroacridine analogue identified through high-throughput screening as a selective activator of this mechanosensitive subgroup of K2P channels.[1] Its ability to rapidly and reversibly increase channel currents makes it a valuable pharmacological tool for elucidating the complex biology of TREK/TRAAK channels in various physiological and pathological contexts, including pain, migraine, and anesthesia.[1]

Compound Profile and Properties

This compound is a chemical probe with well-defined properties, enabling its use in a variety of experimental settings.

| Property | Value | Reference |

| Chemical Name | 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |

| Molecular Formula | C₁₈H₁₇Cl₂N₅ | |

| Molecular Weight | 374.27 g/mol | |

| CAS Number | 1443290-89-8 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action and Selectivity

This compound activates TREK-1, TREK-2, and TRAAK channels through a novel mechanism. Biophysical studies indicate that it acts on the extracellular, selectivity filter-based "C-type" gate.[1][2] This is the core gating apparatus of the channel, upon which various modulatory signals converge. By targeting this gate, this compound effectively increases the potassium efflux, leading to membrane hyperpolarization and decreased cellular excitability.[1]

Caption: Mechanism of this compound action on K2P channels.

A key advantage of this compound is its selectivity within the K2P family. While it potently activates the TREK/TRAAK subfamily, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[1][2]

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified in various expression systems. The half-maximal effective concentration (EC₅₀) values highlight its activity in the low micromolar range.

| Channel | Expression System | EC₅₀ Value (μM) | Reference |

| K₂P2.1 (TREK-1) | Xenopus Oocytes | 21.8 - 29.4 | |

| K₂P2.1 (TREK-1) | HEK293 Cells | 9.7 | [3] |

| K₂P2.1 (TREK-1) | Cell-free | 36.3 | [3] |

| K₂P10.1 (TREK-2) | Xenopus Oocytes | 30.2 | |

| K₂P4.1 (TRAAK) | Xenopus Oocytes | 27.3 |

Experimental Protocols

This compound can be studied using several well-established biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for characterizing the pharmacology of ion channels expressed in a heterologous system and was used to determine the primary EC₅₀ values for this compound.[1][2]

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the specific K2P channel subunit of interest (e.g., K₂P2.1, K₂P10.1, or K₂P4.1). Incubate for 1-3 days to allow for channel expression.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.

-

Recording Setup: Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Data Acquisition: Apply voltage ramps or steps (e.g., a ramp from -150 mV to +50 mV) to elicit channel currents.[2] Record baseline currents.

-

Compound Application: Perfuse the chamber with recording solution containing the desired concentration of this compound. It is crucial to perform serial dilutions from the stock solution to achieve the final concentrations.

-

Dose-Response Analysis: Record currents at various concentrations of this compound. Plot the normalized current increase against the compound concentration and fit the data with the Hill equation to determine the EC₅₀.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of this compound's effects on K2P channels in a more native cellular environment, such as HEK293 cells.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the K2P channel cDNA and a fluorescent reporter (e.g., GFP).

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording: Identify transfected cells via fluorescence. Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a desired holding potential and record baseline currents.

-

Compound Application: Perfuse the cell with an extracellular solution containing this compound.

-

Analysis: Measure the change in holding current or the response to voltage steps before and after compound application.

Calcium Imaging Assays

While K2P channels are permeable to potassium, their activation hyperpolarizes the cell, which can inhibit voltage-gated calcium channels (VGCCs). This indirect effect can be monitored using calcium imaging, a technique suitable for higher-throughput screening.[4][5][6]

Methodology:

-

Cell Plating: Plate cells (e.g., HEK293 expressing the K2P channel and a VGCC) in a 96-well plate.[6]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer. Probenecid can be included to prevent dye leakage.[6][7]

-

Baseline Measurement: After washing, measure the baseline fluorescence using a plate reader or fluorescence microscope.

-

Cell Stimulation: Depolarize the cells with a high-potassium solution to open VGCCs and establish a baseline calcium influx signal.

-

Compound Application: Add this compound to the wells. The activation of K2P channels should cause hyperpolarization, leading to the closure of VGCCs and a decrease in intracellular calcium.

-

Signal Detection: Record the change in fluorescence. A decrease in fluorescence in the presence of this compound indicates channel activation.

Caption: General workflow for a cell-based calcium imaging assay.

Signaling Pathway and Experimental Logic

This compound integrates into the signaling pathway of mechanosensitive K2P channels by acting as a direct chemical activator, thereby facilitating the study of their downstream physiological effects.

Caption: Signaling pathway involving mechanosensitive K2P channels and this compound.

The validation of this compound as a selective activator followed a logical progression from high-throughput screening to detailed biophysical characterization and finally to in vivo models.

Caption: Logical workflow for the identification and validation of this compound.

Conclusion

This compound is a selective and reversible activator of the mechanosensitive TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized mechanism of action and low micromolar potency make it an indispensable tool for researchers in neuroscience, cardiology, and sensory biology. By providing a direct means of activating these channels, this compound enables detailed investigation into their roles in health and disease, paving the way for the potential development of novel therapeutics targeting K2P channel-related disorders. Researchers should, as with any small molecule, remain mindful of potential off-target effects at high concentrations and incorporate appropriate controls in their experimental designs.

References

- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ML67-33: A Selective TREK Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective small molecule activator of the TWIK-related potassium (TREK) channel subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and cardioprotection. This technical guide provides a comprehensive review of the current research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its known and potential research applications. The information is presented to facilitate further investigation and development of this compound and other TREK channel modulators.

Core Mechanism of Action

This compound is a dihydroacridine analogue that rapidly and reversibly activates TREK channels.[1] Biophysical studies have revealed that this compound directly acts on the extracellular selectivity filter-based C-type gate, which is the core gating apparatus of the channel.[1] This mechanism is novel and distinct from other known K2P channel modulators. The activation of TREK channels by this compound leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

Signaling Pathway

The activation of TREK channels by this compound is a direct interaction with the channel protein. The binding of this compound to the C-type gate facilitates its opening, leading to an increased potassium conductance. This modulation of ion flow directly impacts the cell's membrane potential.

Quantitative Data

The activity of this compound has been quantified in various experimental systems, primarily through electrophysiological recordings in Xenopus oocytes and HEK-293T cells expressing specific TREK channel subunits. The half-maximal effective concentration (EC50) values demonstrate its potency and selectivity.

| Channel | Expression System | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |

| Xenopus oocytes | 36.3 ± 1.0 | [1] | |

| HEK-293T cells | 9.7 ± 1.2 | [1] | |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 ± 1.4 | [1] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 ± 1.2 | [1] |

| K2P5.1 (TASK-2) | Xenopus oocytes | Ineffective | [1] |

| K2P3.1 (TASK-1) | Xenopus oocytes | Ineffective | [1] |

| K2P9.1 (TASK-3) | Xenopus oocytes | Ineffective | [1] |

| K2P18.1 (TRESK) | Xenopus oocytes | Ineffective | [1] |

| Kv7.2 (KCNQ2) | Xenopus oocytes | Ineffective | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the key methodologies used in the study of this compound.

Chemical Synthesis of this compound

In Vitro Electrophysiology

This technique is used to measure the ion flow across the membrane of a whole oocyte expressing the channel of interest.

-

Channel Expression: Murine K2P channel cRNA is injected into Xenopus laevis oocytes.

-

Recording Solution: The standard external solution contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4. For studying the effect of external potassium, the concentration can be increased to 90 mM.[1]

-

Voltage Protocol: Currents are typically elicited by a voltage ramp from -150 mV to +50 mV from a holding potential of -80 mV.[1]

-

Data Analysis: The current-voltage (I-V) relationship is plotted, and the effect of this compound is quantified by comparing the current amplitude before and after drug application. Dose-response curves are generated by applying increasing concentrations of this compound to determine the EC50 value using a modified Hill equation.[1]

This technique allows for the recording of ion channel activity in mammalian cells.

-

Cell Culture and Transfection: HEK-293T cells are cultured in standard media and transfected with plasmids containing the K2P channel cDNA and a fluorescent marker (e.g., IRES-GFP) for identification of transfected cells.[1]

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.

-

-

Voltage Protocol:

-

Data Analysis: Similar to TEVC, I-V curves and dose-response relationships are analyzed to determine the effect and potency of this compound.

In Vivo Research Applications

This compound has been shown to alleviate pain symptoms in a mouse model of migraine. This suggests a potential therapeutic application for this compound in pain management.

-

Animal Model: Migraine-like pain can be induced in mice through various methods, such as the administration of nitroglycerin.

-

Drug Administration: While the specific protocol for this compound administration in this model is not detailed in the available literature, intraperitoneal (i.p.) injection is a common route for systemic drug delivery in mice.

-

Behavioral Assessment: Pain-related behaviors, such as facial grimacing or allodynia, are monitored and scored to assess the analgesic effect of this compound.

Research Applications and Future Directions

The selective activation of TREK channels by this compound opens up several avenues for research and therapeutic development.

Current Applications

-

Pain Research: The demonstrated efficacy of this compound in a preclinical migraine model makes it a valuable tool for studying the role of TREK channels in pain pathways and for the development of novel analgesics.

Potential Future Applications

-

Neuroprotection: TREK-1 channel activation has been linked to neuroprotective effects in models of ischemia and epilepsy. Given its mechanism of action, this compound is a promising candidate for investigation in stroke and other neurodegenerative disorders.

-

Cardioprotection: Activation of TREK-1 channels is also considered a potential strategy for protecting the heart from ischemia-induced damage. Further research is warranted to explore the cardioprotective effects of this compound.

-

Anesthesia and Mood Disorders: K2P channels are known to be targets for general anesthetics and are implicated in the pathophysiology of depression. The effects of this compound in these contexts remain to be explored.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing and evaluating a novel compound like this compound.

References

ML67-33: A Novel Modulator of Trigeminal Ganglion Sensory Neuron Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of ML67-33, a potent activator of two-pore domain potassium (K2P) channels, in the modulation of trigeminal ganglion (TG) sensory neurons. This compound has emerged as a promising pharmacological tool for investigating the mechanisms of trigeminal pain, particularly in the context of migraine. By activating TREK-1, TREK-2, and TRAAK channels, this compound effectively hyperpolarizes neuronal membranes, thereby reducing neuronal excitability. This guide details the mechanism of action of this compound, its effects on trigeminal neuron firing, and its efficacy in preclinical models of migraine. We present quantitative data from key studies, detailed experimental protocols for in vitro and in vivo characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology who are interested in the therapeutic potential of targeting K2P channels in the trigeminal system.

Introduction to this compound and its Target Channels

This compound is a small molecule activator of the TREK subfamily of K2P potassium channels.[1] These channels, which include TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of neuronal excitability.[2] By conducting potassium ions across the cell membrane at rest, they contribute to the establishment and maintenance of the resting membrane potential. Activation of these channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a subsequent decrease in the likelihood of action potential firing. In the context of the trigeminal ganglion, which houses the primary sensory neurons innervating the craniofacial region, the modulation of neuronal excitability is a key strategy for the management of pain conditions such as migraine.[1][3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound and related TREK channel activators.

Table 1: In Vitro Potency of this compound on K2P Channels [1]

| Channel | EC50 (μM) |

| K2P2.1 (TREK-1) | 21.8 - 29.4 |

| K2P10.1 (TREK-2) | 30.2 |

| K2P4.1 (TRAAK) | 27.3 |

Data obtained from experiments using Xenopus oocytes.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Migraine

| Treatment Group | Mechanical Threshold (g) - Baseline | Mechanical Threshold (g) - Post-ISDN | Mechanical Threshold (g) - Post-ISDN + this compound |

| Wild-type Mice | ~1.0 | ~0.4 | ~1.0 |

Data is approximated from graphical representations in Prado et al., 2021. The study demonstrates that this compound (10 mg/kg, i.p.) fully reverses the mechanical hypersensitivity induced by the nitric oxide donor isosorbide dinitrate (ISDN), a model for migraine-like pain.

Table 3: Effect of TREK Activator BL-1249 on Trigeminal Ganglion Neuron Firing

| Condition | Firing Frequency (Hz) |

| Control | ~25 |

| BL-1249 (10 μM) | ~5 |

Data is approximated from graphical representations in Prado et al., 2021. BL-1249 is a potent TREK channel activator, and its effect on trigeminal neuron firing is indicative of the mechanism of action of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly gating TREK subfamily channels. The activation of these channels leads to a hyperpolarizing potassium efflux, which counteracts depolarizing stimuli and reduces the overall excitability of trigeminal ganglion neurons. This reduction in excitability is believed to be the primary mechanism underlying its analgesic effects in migraine models.

Caption: Signaling pathway of this compound in trigeminal sensory neurons.

In the context of migraine, the activation of trigeminal neurons leads to the release of vasoactive peptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to the inflammatory cascade and pain. By hyperpolarizing the neuronal membrane, this compound is expected to reduce the likelihood of action potential-dependent CGRP release.

Caption: Proposed mechanism of this compound-mediated inhibition of CGRP release.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on trigeminal ganglion sensory neurons.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Trigeminal Ganglion Neurons

This protocol is adapted from standard techniques for recording from cultured sensory neurons and is designed to assess the effects of this compound on neuronal excitability.

Materials:

-

Primary culture of trigeminal ganglion neurons from rodents.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with KOH).

-

This compound stock solution (in DMSO).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Culture trigeminal ganglion neurons on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Approach a neuron with a borosilicate glass pipette (3-5 MΩ) filled with internal solution.

-

Establish a gigaohm seal and obtain the whole-cell configuration.

-

In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Repeat the current injection protocol to assess the effect of this compound on action potential firing.

-

In voltage-clamp mode, hold the neuron at -60 mV and apply voltage ramps or steps to measure the outward current activated by this compound.

In Vivo Calcium Imaging of the Trigeminal Ganglion

This protocol allows for the real-time visualization of neuronal activity in the trigeminal ganglion of an anesthetized animal.

Materials:

-

Transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons.

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic frame.

-

Surgical microscope and tools.

-

Two-photon or confocal microscope with appropriate laser lines and filters.

-

This compound for systemic administration.

Procedure:

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy to expose the trigeminal ganglion.

-

Position the animal under the microscope objective.

-

Acquire baseline fluorescent images of GCaMP-expressing neurons.

-

Apply a noxious stimulus (e.g., mechanical or thermal) to the facial region innervated by the trigeminal nerve and record the resulting calcium transients.

-

Administer this compound systemically (e.g., intraperitoneal injection).

-

After a suitable time for drug distribution, re-apply the noxious stimulus and record the calcium transients to assess the effect of this compound on neuronal activation.

Nitric Oxide (NO)-Donor Induced Migraine Model in Mice

This model is used to induce a state of mechanical hypersensitivity that is relevant to migraine and is sensitive to anti-migraine treatments.

Materials:

-

Isosorbide dinitrate (ISDN) or nitroglycerin (NTG).

-

Saline solution.

-

Von Frey filaments for assessing mechanical sensitivity.

-

This compound for systemic administration.

Procedure:

-

Habituate the mice to the testing environment and the von Frey filaments.

-

Measure the baseline mechanical withdrawal threshold on the periorbital or hind paw region.

-

Administer ISDN or NTG (e.g., 10 mg/kg, i.p.) to induce a state of hypersensitivity.

-

At a predetermined time point after ISDN/NTG administration (e.g., 90 minutes), re-measure the mechanical withdrawal threshold.

-

Administer this compound (e.g., 10 mg/kg, i.p.).

-

Measure the mechanical withdrawal threshold at various time points after this compound administration to assess its ability to reverse the induced hypersensitivity.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for characterizing the effects of this compound.

Caption: Workflow for in vitro electrophysiological characterization of this compound.

References

- 1. TREK channel activation suppresses migraine pain phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recurrent administration of the nitric oxide donor, isosorbide dinitrate, induces a persistent cephalic cutaneous hypersensitivity: A model for migraine progression - PubMed [pubmed.ncbi.nlm.nih.gov]

basic properties and chemical formula of ML67-33

An In-depth Technical Guide to ML67-33

Introduction

This compound is a small molecule that has been identified as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies.[1][2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered promising therapeutic targets for conditions such as pain and migraine.[1][2][4] This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental characterization of this compound for researchers, scientists, and drug development professionals.

Basic Properties and Chemical Formula

This compound, with the chemical name 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine, is a dihydroacridine analog.[3][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H17Cl2N5 | [1][2][5][6] |

| Molecular Weight | 374.27 g/mol | [1][2][5] |

| CAS Number | 1443290-89-8 | [1][2][6] |

| Purity | ≥98% | [1][2][6] |

| Solubility | Soluble to 100 mM in DMSO | [1][2] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action

This compound functions as a direct activator of specific K2P channels.[3] Biophysical studies have revealed that it increases channel currents by acting on the extracellular C-type gate, which is the core gating apparatus of these channels.[3] This action is rapid and reversible.[3][7] The activation of these channels by this compound leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism is believed to underlie its therapeutic potential, for instance, in improving pain symptoms in a mouse model of migraine through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1][2]

Quantitative Data

The potency of this compound has been quantified in different experimental systems, primarily through the determination of its half-maximal effective concentration (EC50).

| Target Channel | Expression System | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1][2] |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1][2] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1][2] |

| K2P2.1 (TREK-1) | HEK-293T cells | 9.7 ± 1.2 | [3][7] |

| K2P2.1 (TREK-1) | cell-free | 36.3 | [7] |

Experimental Protocols

The characterization of this compound's activity on K2P channels typically involves heterologous expression of the channels in systems like Xenopus oocytes or mammalian cell lines (e.g., HEK-293T), followed by electrophysiological recordings.[3]

High-Throughput Functional Screening

A high-throughput functional screen was instrumental in identifying this compound as a modulator of K2P channels.[3] This often involves a yeast-based assay where the growth of yeast is dependent on the activity of the expressed ion channel.

Electrophysiological Recording

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit.

-

Incubation: Injected oocytes are incubated to allow for channel expression.

-

Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

Compound Application: this compound is applied via the perfusion system at various concentrations to determine the dose-response relationship.

-

Data Analysis: The recorded currents are analyzed to determine the effect of this compound on channel activity. Data are often fit with a modified Hill equation to calculate the EC50.[8]

2. Whole-Cell Patch Clamp in HEK-293T Cells:

-

Cell Culture and Transfection: HEK-293T cells are cultured and transiently transfected with plasmids containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: The cell membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit channel currents.

-

Compound Application: this compound is applied to the bath solution or via a local perfusion system.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to assess the modulatory effect of the compound on the channel.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 3. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. ML 67-33, CasNo.1443290-89-8 BOC Sciences United States [bocscichem.lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for ML67-33 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) subfamily.[1][2] This includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][3][4] As activators of these "leak" potassium channels, compounds like this compound promote membrane hyperpolarization, thereby reducing neuronal firing. This makes this compound a valuable pharmacological tool for investigating the physiological roles of TREK channels and a potential lead compound for developing novel therapeutics for conditions such as migraine.[1][3]

These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp experiments to study its effects on TREK channels in native neurons and heterologous expression systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, derived from published literature and supplier datasheets.

Table 1: Physicochemical and Handling Properties of this compound

| Property | Value | Source |

| Molecular Weight | 374.27 g/mol | |

| Formula | C₁₈H₁₇Cl₂N₅ | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Table 2: Pharmacological Properties of this compound on K2P Channels

| Channel | Cell Type | EC₅₀ (μM) | Reference |

| K₂P₂.₁ (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1] |

| K₂P₁₀.₁ (TREK-2) | Xenopus oocytes | 30.2 | [1] |

| K₂P₄.₁ (TRAAK) | Xenopus oocytes | 27.3 | [1] |

Table 3: Recommended Patch-Clamp Parameters for this compound Application on Trigeminal Ganglion (TG) Neurons

| Parameter | Value | Source |

| This compound Concentration | 10 μM | [1] |

| Application Method | Perfusion into extracellular solution | [1] |

| Perfusion Duration | 2 - 5 minutes | [1] |

| Recording Configuration | Whole-cell | [1] |

| Holding Potential | -60 mV | [1] |

| Voltage Protocol | Voltage ramps from -25 mV to -135 mV over 600 ms | [1] |

Signaling Pathway and Mechanism of Action

This compound directly activates TREK channels, which are members of the K2P family of potassium channels. These channels contribute to the background "leak" potassium conductance in neurons, playing a crucial role in setting the resting membrane potential. By activating TREK channels, this compound increases the outward flow of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

References

- 1. TREK channel activation suppresses migraine pain phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TREK channel activation suppresses migraine pain phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]

Application Notes and Protocols for Utilizing ML67-33 in Xenopus Oocyte Expression Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML67-33, a selective activator of two-pore domain potassium (K2P) channels, within the Xenopus laevis oocyte expression system. This system is a robust and widely used platform for the functional characterization of ion channels and the screening of pharmacological compounds.

This compound has been identified as an activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3] Its mechanism of action involves the direct activation of the channel's core gating apparatus, leading to an increase in potassium currents.[1][2] The Xenopus oocyte system is particularly well-suited for studying these effects due to its large size, efficient translation of exogenous mRNA, and amenability to electrophysiological recordings.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as determined in Xenopus oocyte expression systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 374.27 g/mol | [1] |

| Formula | C₁₈H₁₇Cl₂N₅ | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 1443290-89-8 | [1] |

Table 2: Electrophysiological Data of this compound on K2P Channels Expressed in Xenopus Oocytes

| Channel | EC₅₀ (μM) | Reference |

| K₂P₂.₁ (TREK-1) | 21.8 - 29.4 | [1] |

| K₂P₁₀.₁ (TREK-2) | 30.2 | [1] |

| K₂P₄.₁ (TRAAK) | 27.3 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its application in the Xenopus oocyte system.

Caption: Mechanism of action of this compound on K2P channels.

References

- 1. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

Application Notes and Protocols for ML67-33 in HEK293 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. These channels, including K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK), are critical in regulating cellular excitability and are implicated in various physiological processes such as pain perception, neuroprotection, and anesthesia. Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for studying the function and pharmacology of ion channels, including K2P channels, due to their ease of culture and high transfection efficiency.

These application notes provide a comprehensive guide for utilizing this compound in HEK293 cell-based assays to investigate the functional modulation of K2P channels. Detailed protocols for cell culture, transfection, and functional assays are provided to facilitate the screening and characterization of compounds targeting these important ion channels.

Important Note on Mechanism of Action: It is crucial to note that this compound is a well-characterized activator of K2P potassium channels.[1][2][3][4][5] The experimental protocols and data presented herein are based on this established mechanism. There is no scientific literature to support the application of this compound as a modulator of sphingosine-1-phosphate (S1P) lyase. For researchers interested in S1P metabolism, specific inhibitors of S1P lyase are commercially available and should be used for targeted studies.

Data Presentation

Table 1: In Vitro Activity of this compound on K2P Channels

| Channel Subtype | Expression System | EC50 (μM) | Reference |

| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | [4] |

| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1][2][5] |

| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1][2][3][5] |

| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1][2][3][5] |

Table 2: Technical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 374.27 g/mol | [1][2][5] |

| Formula | C18H17Cl2N5 | [1][2][5] |

| Solubility | Soluble to 100 mM in DMSO | [2][5] |

| Purity | ≥98% | [2][5] |

| Storage | Store at -20°C | [1][2][5] |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound Action on K2P Channels.

Caption: Experimental Workflow for this compound Activity Assessment.

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Maintenance

This protocol outlines the standard procedure for maintaining and passaging HEK293 cells to ensure their health and suitability for subsequent assays.

Materials:

-

HEK293 cells (ATCC CRL-1573)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Tissue culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Culture: Culture HEK293 cells in T-75 flasks with 10-12 mL of complete growth medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 1-2 minutes at 37°C, or until the cells detach. d. Neutralize the trypsin by adding 8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh complete growth medium. g. Return the flask to the incubator.

Protocol 2: Transient Transfection of HEK293 Cells with K2P Channel Plasmids

This protocol describes the transient transfection of HEK293 cells to express the K2P channel of interest.

Materials:

-

Healthy, sub-confluent HEK293 cells

-

Plasmid DNA encoding the K2P channel of interest (e.g., KCNK2 for TREK-1)

-

Transfection reagent (e.g., Lipofectamine 3000 or similar)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-